Elemicin

描述

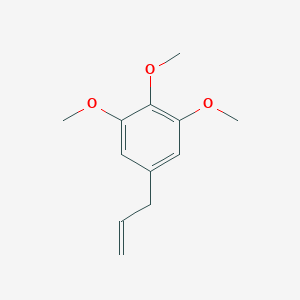

艾莱米香精是一种天然存在的有机化合物,被归类为苯丙烯类。 艾莱米香精也存在于肉豆蔻和肉豆蔻的油中,赋予它们独特的香气和味道 . 从结构上看,艾莱米香精类似于肉豆蔻醚,唯一的区别是它含有甲氧基而不是二氧甲基部分 .

准备方法

艾莱米香精可以通过多种方法合成。 一种常见的合成路线是使用丁香酚和烯丙基溴,通过威廉姆森醚合成和克莱森重排 . 该过程包括亲电芳香取代进入对位,由二级科佩重排促进 . 这种方法效率很高,收率超过85% .

艾莱米香精的工业生产通常涉及从天然来源中分离。 艾莱米香精最初是从艾莱米油中分离出来的,方法是用真空蒸馏,在这种方法中,物质在 10 托的减压下在 162-165 °C 之间收集 .

化学反应分析

艾莱米香精会发生各种化学反应,包括:

氧化: 艾莱米香精可以被氧化形成不同的产物,具体取决于使用的条件和试剂。

还原: 还原反应可以将艾莱米香精转化为更简单的烃。

取代: 亲电芳香取代反应很常见,其中艾莱米香精与亲电试剂反应形成取代产物。

这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂。 这些反应形成的主要产物根据具体的条件而有所不同,但通常包括具有修饰官能团的衍生物 .

科学研究应用

Analgesic Properties

Elemicin has been investigated for its analgesic properties, particularly in topical formulations. A patent describes a method for synthesizing this compound and its use in topical analgesic compositions aimed at providing pain relief with fewer side effects compared to traditional analgesics. The synthesis utilizes eugenol as a starting material, which is economically advantageous . The topical application of this compound may reduce the risks associated with systemic analgesics, such as gastrointestinal complications commonly seen with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has demonstrated effectiveness against various pathogens, including bacteria and fungi. For instance, this compound exhibited superior antifungal activity against Candida tropicalis and Aspergillus flavus, compared to other fungal strains . Its antibacterial activity has also been noted against Campylobacter jejuni, suggesting potential applications in food safety and preservation .

Anti-inflammatory Effects

This compound has been shown to exert anti-inflammatory effects, making it a candidate for treating inflammatory conditions. Studies have highlighted its potential to reduce inflammation markers, indicating its usefulness in developing treatments for conditions characterized by chronic inflammation .

Toxicological Studies

Recent studies have evaluated the toxicity profile of this compound through comprehensive toxicity assessments in animal models. A study involving gpt delta rats revealed that while this compound exhibited hepatocarcinogenicity at higher doses, it did not show mutagenicity at lower doses, suggesting a safety margin for potential therapeutic use . These findings are crucial for understanding the risk-benefit ratio of this compound in clinical applications.

Synthesis and Formulation Development

The synthesis of this compound is notable for its efficiency and cost-effectiveness. The process begins with eugenol, which undergoes several chemical transformations to yield this compound . This synthetic route not only facilitates the production of this compound but also supports its incorporation into various formulations, particularly in topical analgesics and potentially other therapeutic agents.

Case Studies and Research Findings

作用机制

艾莱米香精通过各种分子机制发挥作用。 已知它通过代谢激活抑制硬脂酰辅酶A去饱和酶 1 (SCD1) . 此外,人们认为艾莱米香精的精神活性与其与 5-HT2A 受体的相互作用有关,类似于许多迷幻药 . 这仍然是一个研究的重点,其确切的作用机制仍然存在争议 .

相似化合物的比较

艾莱米香精在结构上类似于其他烯基苯,如肉豆蔻醚、黄樟醚和甲基丁香油酚 . 这些化合物共用一个苯丙烯骨架,但在官能团方面有所不同:

肉豆蔻醚: 含有亚甲二氧基,而不是艾莱米香精中发现的甲氧基.

黄樟醚: 具有亚甲二氧基,并以其遗传毒性和致癌性而闻名.

甲基丁香油酚: 含有甲氧基,也被归类为遗传毒性致癌物.

生物活性

Elemicin is a naturally occurring compound found primarily in the essential oil of nutmeg (Myristica fragrans) and other plants. It belongs to the class of alkenylbenzenes and has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Metabolism

This compound is chemically characterized as 1-allyl-2-methoxy-4-methoxybenzene. Its metabolism involves various pathways that may lead to the formation of reactive metabolites, contributing to its biological effects. The primary metabolic pathway identified is the hydroxylation at the 1' position, leading to the formation of 1'-hydroxythis compound, which has been implicated in cellular toxicity mechanisms.

Table 1: Structural Characteristics of this compound

| Property | Description |

|---|---|

| Chemical Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Functional Groups | Methoxy, Allyl |

| Major Sources | Nutmeg, Essential Oils |

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. A study reported its Minimum Inhibitory Concentration (MIC) values against various pathogens:

- Escherichia coli : 31.25 μg/mL

- Pseudomonas aeruginosa : 31.25 μg/mL

- Salmonella typhi : 31.25 μg/mL

- Klebsiella pneumoniae : 62.5 μg/mL

- Staphylococcus aureus : 62.5 μg/mL

Additionally, this compound showed superior antifungal activity against Candida tropicalis and Aspergillus flavus compared to other fungi tested .

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It has been shown to scavenge free radicals effectively, which contributes to its potential protective effects against oxidative stress-related diseases. The DPPH assay demonstrated that this compound can reduce oxidative damage in cellular models .

Cytotoxicity and Potential Anticancer Effects

This compound's cytotoxic effects have been evaluated in various cancer cell lines, including HepG2 (liver cancer) cells. In vitro studies indicated that this compound can induce cell death through mechanisms involving metabolic activation and oxidative stress . The cytotoxicity was assessed using MTT assays, revealing a dose-dependent response.

Table 2: Summary of Biological Activities of this compound

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against E. coli, S. aureus, etc. |

| Antioxidant | Significant free radical scavenging |

| Cytotoxicity | Induces cell death in HepG2 cells |

| Potential Anticancer | Metabolic activation leads to toxicity |

Case Studies

- Toxicological Assessment : A study investigated the metabolic activation of this compound in mice, revealing that both this compound and its hydroxylated metabolite induced cytotoxic effects in liver cells. The study highlighted the role of cytochrome P450 enzymes in the bioactivation process .

- Comparative Metabolism Study : Research comparing this compound with other alkenylbenzenes like safrole indicated that metabolic pathways differ significantly among these compounds, affecting their toxicity profiles .

- Food Safety Implications : Given its presence in nutmeg and potential toxicity at high doses, studies have evaluated this compound's safety as a food additive, emphasizing the need for further research on its long-term effects on human health .

属性

IUPAC Name |

1,2,3-trimethoxy-5-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5,7-8H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLQKQKXWHCZSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Record name | elemicin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Elemicin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197586 | |

| Record name | Elemicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale straw coloured viscous liquid; Spice with floral notes | |

| Record name | Elemicin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1766/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

152.00 to 156.00 °C. @ 17.00 mm Hg | |

| Record name | Elemicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Elemicin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1766/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.058-1.070 | |

| Record name | Elemicin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1766/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

487-11-6 | |

| Record name | Elemicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elemicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elemicin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Elemicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-allyl-1,2,3-trimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHOXYALLYL BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSZ191AKAN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Elemicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Elemicin?

A1: this compound is a naturally occurring phenylpropanoid, a class of organic compounds synthesized by plants. It's found in the essential oils of various plant species, including nutmeg (Myristica fragrans) and parsley (Petroselinum crispum). [, ]

Q2: What is the molecular formula, weight, and structure of this compound?

A2: this compound has the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol. Structurally, it is 1-allyl-3,4,5-trimethoxybenzene. [, , , ]

Q3: What spectroscopic data are available for this compound?

A3: this compound has been characterized using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR). These methods help identify and quantify this compound in complex mixtures like essential oils and biological samples. [, , , ]

Q4: How does this compound exert its biological effects?

A4: While the precise mechanism of action of this compound remains unclear, research suggests it may influence cellular processes through interactions with enzymes, particularly those involved in metabolic activation and inflammation. [, , ]

Q5: What are the potential downstream effects of this compound's interaction with its targets?

A5: Studies have shown that this compound can affect lipid metabolism by inhibiting stearoyl-CoA desaturase 1 (SCD1). [] It can also inhibit proinflammatory cytokine generation, suggesting a role in modulating inflammatory responses. []

Q6: How is this compound metabolized in the body?

A7: this compound is primarily metabolized in the liver, undergoing various transformations like hydroxylation, conjugation with cysteine and N-acetylcysteine, and O-demethylation. These metabolic pathways can generate different metabolites, some of which may contribute to its biological activity and potential toxicity. [, , ]

Q7: Is this compound toxic?

A8: While this compound is found naturally in some foods, its safety profile requires careful consideration, especially at high doses. Studies have shown that metabolic activation of this compound can lead to the formation of reactive metabolites, which may contribute to cellular toxicity. [, , ] Further research is necessary to fully understand the potential long-term effects of this compound exposure.

Q8: How does the toxicity of this compound compare to other alkenylbenzenes like Safrole and Methyleugenol?

A9: While structurally similar to known carcinogens Safrole and Methyleugenol, the carcinogenic potential of this compound remains less clear. [, , ] Some studies suggest it might pose a lower risk compared to its analogues, but further research is crucial for a comprehensive risk assessment. []

Q9: What analytical methods are used to detect and quantify this compound?

A10: The primary methods for this compound analysis are GC-MS and HPLC (High-Performance Liquid Chromatography). These techniques allow for the identification and quantification of this compound in various matrices, including plant materials, essential oils, and biological samples. [, , , ]

Q10: How is the quality of this compound-containing products controlled?

A11: Quality control for this compound-containing products, like essential oils and herbal supplements, involves analyzing the chemical composition and ensuring it meets specific standards. This includes verifying the this compound content and the presence of other potentially toxic compounds. [, , ]

Q11: What are the future research directions for this compound?

A12: Future research on this compound should focus on elucidating its precise mechanism of action, identifying its molecular targets, and conducting comprehensive toxicity studies. Furthermore, investigating its potential therapeutic applications in inflammation and metabolic disorders could be promising. [, , ]

Q12: Are there any alternatives or substitutes for this compound?

A13: While direct substitutes for this compound may not be readily available, other natural compounds with similar biological activities, such as certain terpenes and flavonoids, could be explored as potential alternatives. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。